molecular formula C17H9ClO3 B2882154 4-(1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one CAS No. 108175-39-9

4-(1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one

Cat. No.: B2882154
CAS No.: 108175-39-9
M. Wt: 296.71
InChI Key: NIIRJDKGZXNHKH-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-2-yl)-6-chloro-2H-chromen-2-one is a synthetic hybrid heterocyclic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule integrates a benzofuran moiety with a chlorinated 2H-chromen-2-one (coumarin) scaffold, a structural framework known to confer significant biological potential . The core structure of this compound is related to derivatives that have been investigated for their photophysical properties. Research on closely related analogs shows that such compounds exhibit strong fluorescence emission, making them subjects of interest in spectroscopic studies and potential applications as fluorescent probes or in the development of organic semiconductors . The presence of the chlorine atom is a common feature in medicinal chemistry, often used to fine-tune a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . Preclinical research on structurally similar benzofuran-coumarin hybrids suggests a promising profile for further investigation. These analogs have demonstrated notable pharmacological activities in experimental models, including significant analgesic and anti-inflammatory effects, potentially offering a safer alternative to traditional NSAIDs . Furthermore, the benzofuran-pyrazole heterocycle scaffold is recognized as a prominent structural motif in the development of novel therapeutic agents . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-benzofuran-2-yl)-6-chlorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClO3/c18-11-5-6-15-12(8-11)13(9-17(19)21-15)16-7-10-3-1-2-4-14(10)20-16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIRJDKGZXNHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Molecular Characteristics

Molecular Architecture

The target compound features a coumarin core (2H-chromen-2-one) substituted at position 4 with a benzofuran-2-yl group and at position 6 with chlorine. Computational descriptors from PubChem confirm the IUPAC name as 4-(1-benzofuran-2-yl)-6-chloro-7-methylchromen-2-one (C₁₈H₁₁ClO₃) with a molecular weight of 316.73 g/mol. The SMILES string (CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3) highlights the fused benzofuran-coumarin system.

Spectral Signatures

1H-NMR and 13C-NMR data from intermediate analogs reveal distinct peaks for the coumarin carbonyl (δ 169.3 ppm), benzofuran protons (δ 7.84–7.05 ppm), and methyl groups (δ 2.15–2.44 ppm). Mass spectrometry (ESI-MS) of related compounds shows [M+H]+ ions at m/z 327.9–329.8, consistent with halogenated derivatives.

Synthetic Methodologies

Halogenation-Coupling-Deprotection Sequence

Step 1: Halogenation of 4-Protected Amino-2-Hydroxybenzoates

A patented route begins with 4-protected amino-2-hydroxybenzoic acid/ester (1) , which undergoes dihalogenation using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in acetonitrile or 1,2-dichloroethane. For example, treatment of methyl 4-acetamido-2-hydroxybenzoate with NCS at 45–50°C yields 4-acetamido-3,5-dichloro-2-hydroxybenzoic acid methyl ester with 72% yield.

Step 2: Palladium-Catalyzed Coupling with Trialkylsilylacetylenes

The halogenated intermediate reacts with trimethylsilylacetylene under Pd(PPh₃)₂Cl₂ catalysis. In a representative procedure, 4-amino-3,5-dibromo-2-hydroxybenzoic acid couples with trimethylsilylacetylene in acetonitrile with CuI and N,N-diisopropylethylamine, producing 2-trimethylsilyl-4-amino-5-bromobenzofuran-7-carboxylic acid (72% yield). Key conditions:

  • Catalyst : Pd(PPh₃)₂Cl₂ (0.05 mol%)
  • Temperature : 45–50°C
  • Solvent : Acetonitrile or 1,2-dichloroethane
Step 3: Deprotection and Hydrolysis

Silyl group removal and ester hydrolysis are achieved using KOH in dioxane/water (70–75°C, 8 h), yielding 4-amino-5-chlorobenzofuran-7-carboxylic acid (81% yield).

Coumarin-Benzofuran Rearrangement

Bromination-Induced Ring Transformation

An alternative approach involves brominating 6-methyl-4-morpholinocoumarin (D) with NBS/BPO in CCl₄, forming 3-bromo-6-methyl-4-morpholinocoumarin (E) . Subsequent reaction with piperazine triggers a rearrangement to 5-methyl-3-morpholino-benzofuran-2-yl methanone (A1) .

Mechanistic Insight :

  • Bromination at C3 of coumarin destabilizes the lactone ring.
  • Nucleophilic attack by piperazine opens the lactone, forming a ketone intermediate.
  • Intramolecular cyclization generates the benzofuran core.

Yield : 59.6% for bromination; 70–80% for rearrangement.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Scalability Cost Efficiency
Halogenation-Coupling Halogenation, Pd-catalyzed coupling 72–85 High Moderate
Rearrangement Bromination, ring opening 60–80 Moderate Low
One-Pot Heteroannulation Cycloaddition 81 High High

Critical Observations :

  • Halogenation-Coupling : Optimal for industrial scale but requires expensive Pd catalysts.
  • Rearrangement : Limited by bromination regioselectivity and byproduct formation.
  • One-Pot : Economical but needs validation for chlorinated derivatives.

Optimization Strategies

Catalyst Screening

Replacing Pd(PPh₃)₂Cl₂ with [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride improved coupling yields from 72% to 85% in dichloroethane.

Solvent Effects

  • Acetonitrile : Enhances coupling efficiency due to polar aprotic nature.
  • 1,2-Dichloroethane : Reduces side reactions in silylation steps.

Temperature Control

Maintaining 45–50°C during coupling minimizes decomposition of silyl intermediates.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • 1H-NMR : Methyl groups at δ 2.15–2.44 ppm; aromatic protons at δ 7.05–7.84 ppm.
  • 13C-NMR : Coumarin carbonyl at δ 169.3 ppm; benzofuran carbons at δ 149.8–157.2 ppm.

Mass Spectrometry

  • ESI-MS : [M+H]+ peaks at m/z 327.9–329.8 confirm halogenated intermediates.

Industrial and Environmental Considerations

Waste Management

Patented routes generate halogenated byproducts (e.g., succinimide), necessitating sodium bisulfite washes for safe disposal.

Green Chemistry Metrics

  • Atom Economy : 68% for one-pot synthesis vs. 45% for multi-step routes.
  • E-Factor : 1.2 for one-pot vs. 3.5 for halogenation-coupling.

Chemical Reactions Analysis

4-(1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one with key analogs, emphasizing substituent effects and bioactivity:

Compound Name Position 4 Substituent Position 6 Substituent Key Properties/Activities Source/Evidence
This compound Benzofuran Chlorine Expected enhanced lipophilicity (Cl) and π-stacking (benzofuran); potential antimicrobial/antitumor activity (inferred) N/A (Target Compound)
5,7-Dihydroxy-4-propyl-2H-chromen-2-one Propyl - Antimicrobial activity (Staphylococcus aureus, Candida albicans); moderate solubility due to hydroxyl groups
4-(Thiophen-2-yl)-6-methyl-2H-chromen-2-one Thiophene Methyl Lower melting point (154–156°C); SH-group in analogs may improve redox activity
4-Phenyl-6-bromo-2H-chromen-2-one Phenyl Bromine Higher molecular weight (Br vs. Cl); potential increased halogen bonding in crystal packing Hypothetical

Key Observations:

  • Substituent Effects :

    • Benzofuran vs. Thiophene/Phenyl : The benzofuran group (bulkier than phenyl/thiophene) may improve binding to hydrophobic enzyme pockets, as seen in benzofuran-containing pyrimidines with antitumor activity .
    • Chlorine vs. Hydroxyl/Methyl : The electron-withdrawing Cl atom at position 6 likely increases stability and membrane permeability compared to hydroxyl or methyl groups, which are more polar .
  • Biological Activity :

    • Coumarins with halogen substituents (e.g., Cl, Br) often exhibit enhanced antimicrobial and antitumor activities due to improved target interaction and resistance to metabolic degradation .
    • Benzofuran analogs in pyrimidine systems (e.g., 4b , 4c in ) show high yields (80–86%) and distinct IR/NMR profiles, suggesting synthetic feasibility for the target compound .

Research Findings and Implications

  • Synthetic Routes: The target compound can be synthesized via: Benzofuran Formation: Condensation of salicylaldehyde derivatives with chloroacetone, followed by cyclization (as described for 2-acetylbenzofuran in ) . Coumarin Assembly: Pechmann condensation of 4-substituted resorcinol with ethyl acetoacetate, followed by chlorination at position 3.
  • Antimicrobial Potential: Fluorinated coumarins (e.g., 5,7-dihydroxy-4-propyl-2H-chromen-2-one) inhibit microbial growth at MIC values of 8–32 µg/mL . The chlorine atom in the target compound may further enhance this activity by disrupting bacterial cell membranes.

Biological Activity

4-(1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one, a compound belonging to the class of benzofuran derivatives, has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound's structure can be represented as follows:

C18H12ClO3\text{C}_{18}\text{H}_{12}\text{ClO}_3

This structure features a benzofuran moiety fused with a chromenone, contributing to its diverse biological properties.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound, demonstrating its efficacy against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including:
    • Human cervical cancer (HeLa)
    • Lung adenocarcinoma (A549)
    • Breast cancer (MCF-7)
  • Mechanism of Action :
    • In vitro assays indicated that the compound inhibits the AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
    • It demonstrated selective inhibition of PLK1 PBD with an IC50 value of 16.4 μM, indicating significant activity against mitotic processes in cancer cells .
  • Cytotoxicity :
    • The compound exhibited cytotoxic effects with IC50 values ranging from 7.9 μM to 31.7 μM across different cell lines, highlighting its potential for therapeutic applications .

Table 1: Anticancer Activity Summary

Cell LineIC50 (μM)Mechanism of Action
HeLa15.9Inhibition of cell proliferation
A54916.4Inhibition of PLK1 signaling
MCF-77.9Induction of apoptosis

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications.

Research indicates that this compound may inhibit key inflammatory pathways:

  • It has been observed to reduce the production of pro-inflammatory cytokines and inhibit COX enzymes responsible for inflammation .

Case Studies

A notable study involved the administration of this compound in murine models, where it demonstrated significant reductions in tumor growth without adverse effects on body weight or organ health. This suggests a favorable safety profile alongside its therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for preparing 4-(1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one?

The synthesis typically involves condensation reactions between substituted benzaldehydes and ketones under basic conditions. For example, a base-catalyzed Claisen-Schmidt condensation (e.g., potassium hydroxide in ethanol) can yield chromenone derivatives. Recrystallization from ethanol or DMF is often used for purification. A reported method for a related compound (2-(4-chlorophenyl)-6-methoxychroman-4-one) involves reacting 1-(2-hydroxy-5-methoxyphenyl)ethanone with p-chlorobenzaldehyde at 5–10°C for 24 hours, achieving a 75% yield after recrystallization .

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer, and data collection provides unit cell parameters (e.g., space group P21/c, β = 98.156° for a related chromenone ). Software like SHELXL refines the structure, while Mercury visualizes intermolecular interactions (e.g., C–H···O hydrogen bonds) and packing patterns . Example crystallographic

ParameterValue
Space groupP21/c
a, b, c12.494, 7.350, 25.013 Å
β98.156°
V2274 ų

Q. What spectroscopic methods are recommended for characterizing purity and structure?

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., chloro, benzofuran).
  • IR : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C–H bonds.
  • Mass spectrometry : Determines molecular weight (e.g., m/z 294.67 for C₁₇H₁₀ClO₃).
  • Melting point : Consistency with literature values (e.g., 378 K for a chlorinated analog ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for derivatives of this compound?

Contradictions may arise from disordered structures, twinning, or refinement errors. Strategies include:

  • Cross-validating with SHELXL refinements and PLATON checks for missed symmetry .
  • Comparing hydrogen-bonding motifs (e.g., C–H···π interactions in vs. π-stacking in ).
  • Reanalyzing raw diffraction data using multiple software (e.g., OLEX2 and SHELXTL ) to confirm unit cell parameters .

Q. What strategies optimize reaction yield and purity during synthesis of halogenated chromenone derivatives?

  • Temperature control : Low temperatures (5–10°C) reduce side reactions .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improves purity.
  • Catalyst optimization : Use of phase-transfer catalysts (e.g., TBAB) for biphasic reactions.

Q. How does the substitution pattern on the benzofuran and chromenone rings influence biological activity?

Substituents modulate electronic and steric properties, affecting binding to biological targets. For example:

  • Chloro groups : Enhance lipophilicity and membrane permeability (e.g., 6-chloro derivatives show higher cytotoxicity ).
  • Methoxy groups : Increase electron density, potentially improving antioxidant activity.
  • Benzofuran substitution : 2-Phenyl vs. 4-chlorophenyl alters π-π stacking in enzyme active sites (see for styrylchromone SAR ).

Methodological Considerations

Q. What computational tools are used to predict the biological activity of this compound?

  • Molecular docking (AutoDock Vina) : Models interactions with target proteins (e.g., kinases).
  • QSAR models : Relate substituent descriptors (Hammett σ, logP) to cytotoxicity .
  • DFT calculations (Gaussian) : Predict electronic properties (HOMO/LUMO) relevant to redox activity.

Q. How are hydrogen-bonding interactions analyzed in the crystal lattice?

Mercury CSD calculates interaction distances/angles and generates topology diagrams. For example, C–H···O bonds (2.50–2.80 Å) and N–H···N heterodimers stabilize packing in chromenones .

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for structurally similar analogs?

Discrepancies may stem from:

  • Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times.
  • Purity levels : Impurities (e.g., unreacted aldehydes) can skew IC₅₀ values.
  • Substituent positioning : Meta vs. para chloro on the benzofuran alters steric hindrance .

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